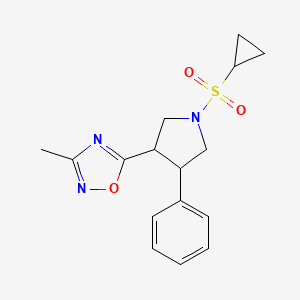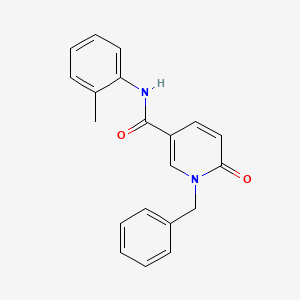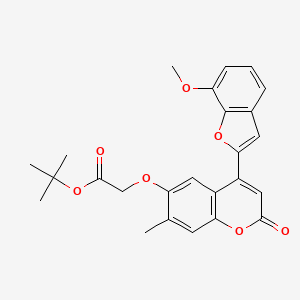
5-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pH), and reactivity with other substances. These properties can often be predicted using computational chemistry tools .Scientific Research Applications
Antimicrobial and Antitubercular Applications
Compounds with the 1,2,4-oxadiazole moiety, including derivatives similar to the specified chemical structure, have shown significant antimicrobial and antitubercular activities. For instance, novel sulfonyl derivatives have been synthesized and characterized, exhibiting moderate to significant antibacterial and antifungal activities. Some of these compounds have been compared with first-line drugs like isoniazid for their antitubercular properties against Mycobacterium tuberculosis H37Rv, identifying them as excellent antitubercular molecules (G. V. Suresh Kumar, Y. Rajendra Prasad, S. Chandrashekar, 2013).
Antibacterial Study
Research involving N-substituted derivatives of 1,3,4-oxadiazol-2-ylthio)acetamide highlighted the synthesis of compounds bearing the oxadiazole unit. These compounds were evaluated for their antibacterial properties, indicating moderate to talented activity against both Gram-negative and Gram-positive bacteria (H. Khalid, Aziz‐ur‐Rehman, M. Abbasi, A. Malik, S. Rasool, K. Nafeesa, I. Ahmad, S. Afzal, 2016).
Anti-HIV and Anticancer Activity
Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their potential anti-HIV and anticancer activities. Although no selective inhibition against HIV-1 and HIV-2 replication in MT-4 cells was observed for most compounds, some showed inhibitory activity, suggesting that structural modifications could lead to new antiviral agents. Additionally, anticancer activities against various cell lines were investigated, underscoring the potential for development into therapeutic agents (T. Syed, Tashfeen Akhtar, N. Al-Masoudi, P. Jones, S. Hameed, 2011).
Antibacterial Activity Against Plant Pathogens
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against plant pathogens such as rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo). These compounds not only showed effectiveness in inhibiting bacterial growth but also stimulated plant defense mechanisms, enhancing resistance against the bacterial leaf blight in rice (Li Shi, Pei Li, Wenli Wang, Manni Gao, Zengxue Wu, Xianpeng Song, D. Hu, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(1-cyclopropylsulfonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-17-16(22-18-11)15-10-19(23(20,21)13-7-8-13)9-14(15)12-5-3-2-4-6-12/h2-6,13-15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOONWJMAOSDWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(4-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2775662.png)




![N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2775669.png)




![3-[(2,4-dichlorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2775682.png)
![3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2775684.png)
